molecular formula C18H23NO4 B5657783 5-(2,6-dimethoxy-4-methylphenyl)-N,N-diethyl-2-furamide

5-(2,6-dimethoxy-4-methylphenyl)-N,N-diethyl-2-furamide

Cat. No. B5657783
M. Wt: 317.4 g/mol
InChI Key: YFBDFKXCDXDRAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related furamide derivatives and complex organic compounds often involves palladium-catalyzed cyclization processes or reactions with specific reagents to introduce functional groups or to construct the furamide backbone. While direct information on the synthesis of this exact compound was not found, studies on similar compounds offer insights into possible synthetic routes. For instance, palladium-catalyzed cyclization has been utilized to synthesize furo[3,2-c]quinolin-4(5H)-ones, showcasing the utility of palladium catalysts in forming complex heterocyclic compounds (Lindahl et al., 2006).

Molecular Structure Analysis

Molecular structure determination is pivotal in understanding the chemical behavior and properties of a compound. Crystal structure analysis through techniques like X-ray crystallography provides detailed insights into the molecular geometry, bonding patterns, and intermolecular interactions. For compounds akin to "5-(2,6-Dimethoxy-4-Methylphenyl)-N,N-Diethyl-2-Furamide," X-ray diffraction studies have elucidated their crystalline structures, offering a basis for predicting structural aspects of this compound (Stepina et al., 2015).

Chemical Reactions and Properties

Chemical reactivity and properties of furamide derivatives are influenced by their molecular structure. The presence of dimethoxy and methyl groups can affect the electron density across the molecule, influencing its reactivity in substitution reactions, polymerization, and other chemical transformations. Research on similar structures highlights the potential for enzymatic synthesis and the modification of polymers to achieve desired physical and chemical properties (Jiang et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are crucial for the practical application of chemical compounds. Studies on related compounds have shown that modifications in the molecular structure can significantly alter these properties, affecting their utility in material science and pharmaceutical applications. The incorporation of specific functional groups can enhance solubility and thermal stability, making the compound more suitable for specific uses (Akutsu et al., 1998).

Chemical Properties Analysis

The chemical properties of furamide derivatives, including acidity, basicity, and reactivity towards various reagents, are key to their application in synthesis and material development. Research on analogous compounds has explored their reactivity patterns, providing insights into potential chemical behaviors and applications of "5-(2,6-Dimethoxy-4-Methylphenyl)-N,N-Diethyl-2-Furamide" in organic synthesis and as intermediates in the development of novel materials and drugs (Matiichuk et al., 2020).

properties

IUPAC Name

5-(2,6-dimethoxy-4-methylphenyl)-N,N-diethylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-6-19(7-2)18(20)14-9-8-13(23-14)17-15(21-4)10-12(3)11-16(17)22-5/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBDFKXCDXDRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(O1)C2=C(C=C(C=C2OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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